2-(4-((5-Bromo-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol
Description
Chemical Identity and Classification
The compound 2-(4-((5-Bromo-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol represents a sophisticated organic molecule with the systematic IUPAC name 2-[4-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanol. This nomenclature follows the established conventions for complex heterocyclic compounds containing multiple functional groups. The molecular formula can be determined as C14H21BrN2O4S, incorporating carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms in a specific stoichiometric arrangement. The molecular weight of this compound is calculated to be approximately 393.3 g/mol, placing it within the range typical for small-molecule pharmaceutical candidates.
The structural classification of this compound places it within the broader category of sulfonamide derivatives, specifically those containing piperazine heterocycles. Related compounds in this class, such as 2-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)ethanol, have been extensively documented in chemical databases with molecular weights of 314.40 g/mol. The presence of the bromine substituent in the target compound significantly alters both the molecular weight and electronic properties compared to these analogues. Similar piperazine derivatives, including 2-(4-((5-bromo-2-methylphenyl)sulfonyl)piperazin-1-yl)ethanol, have been characterized with molecular formulas of C13H19BrN2O3S and molecular weights of 363.277 g/mol.
Functional Group Analysis and Substitution Patterns
The compound exhibits a complex substitution pattern that significantly influences its chemical and biological properties. The central piperazine ring serves as the core heterocyclic framework, with substitution at the 1-position by an ethanol moiety and at the 4-position by a sulfonyl group. The sulfonyl functionality connects to a heavily substituted benzene ring bearing bromine at the 5-position, methoxy at the 2-position, and methyl at the 4-position. This substitution pattern creates a unique electronic environment that affects both the compound's reactivity and potential biological interactions.
The presence of electron-withdrawing groups such as the sulfonyl and bromine substituents contrasts with the electron-donating methoxy group, creating a dipolar electronic distribution across the molecule. This arrangement is similar to other bioactive piperazine derivatives documented in pharmaceutical research. For comparison, related compounds like 2-(4-((3-Ethyl-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol demonstrate how variations in substitution patterns affect molecular properties and biological activities. The specific combination of substituents in the target compound represents a unique chemical entity with distinct properties compared to its structural analogues.
Properties
IUPAC Name |
2-[4-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O4S/c1-11-9-13(21-2)14(10-12(11)15)22(19,20)17-5-3-16(4-6-17)7-8-18/h9-10,18H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIDMTWHYCVVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperazine
The foundational step involves sulfonylation of piperazine using 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride. This reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert conditions. A base such as triethylamine or zinc dust is employed to neutralize hydrochloric acid generated during the reaction.
Procedure :
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Dissolve piperazine (1.4 mmol) in THF (3 mL) at 10–15°C.
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Add 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride (1.4 mmol) dropwise over 4 minutes.
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Stir for 10 minutes, then add zinc dust (2.8 mmol) and continue stirring at room temperature for 20 minutes.
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Filter and concentrate the mixture, followed by crystallization in methanol to yield 4-((5-bromo-2-methoxy-4-methylphenyl)sulfonyl)piperazine.
Key Parameters :
Introduction of the Hydroxyethyl Group
The hydroxyethyl moiety is introduced via alkylation of the secondary amine in the sulfonylated piperazine. Two primary strategies are documented:
Direct Alkylation with 2-Bromoethanol
Reacting 4-((5-bromo-2-methoxy-4-methylphenyl)sulfonyl)piperazine with 2-bromoethanol in acetonitrile or dimethylformamide (DMF) in the presence of potassium carbonate (KCO) facilitates nucleophilic substitution.
Procedure :
Reduction of a Bromoethanone Intermediate
An alternative route involves acylation followed by reduction:
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React sulfonylated piperazine with bromoacetyl chloride (1.1 mmol) in DCM at 0°C for 30 minutes to form 2-bromo-1-(4-((5-bromo-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanone.
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Reduce the ketone using sodium borohydride (NaBH) in ethanol at 0°C for 1 hour to yield the ethanol derivative.
Advantages :
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Higher regioselectivity compared to direct alkylation.
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Avoids challenges associated with nucleophilic substitution on secondary amines.
Optimization Strategies
Solvent and Base Selection
Temperature Control
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Sulfonylation : Conducted at 10–15°C to minimize sulfonyl chloride hydrolysis.
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Alkylation : Elevated temperatures (80°C) accelerate substitution but require careful monitoring to prevent decomposition.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
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High-Resolution MS (HRMS) : Molecular ion peak at m/z 393.30 ([M+H]), consistent with the molecular formula .
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Direct Alkylation | 65–70% | >95% | Moderate |
| Acylation-Reduction | 70–75% | >98% | High |
Key Insights :
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The acylation-reduction pathway offers superior purity but requires additional steps.
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Direct alkylation is preferable for large-scale synthesis due to fewer intermediates.
Challenges and Mitigation
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-(4-((5-Bromo-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the loss of the bromine functionality.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of the corresponding aldehyde or carboxylic acid.
Reduction: Formation of the de-brominated product.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
2-(4-((5-Bromo-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of sulfonyl and piperazine derivatives on biological systems.
Mechanism of Action
The mechanism of action of 2-(4-((5-Bromo-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the piperazine ring. The bromo-methoxy-methylphenyl group can interact with various biological receptors, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. 2-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}ethanol (SPZ-024)
- Structure : Differs in the aromatic substituent (4-bromo vs. 5-bromo-2-methoxy-4-methyl).
- Molecular Weight : 349.24 vs. ~385.3 (estimated for the target compound).
b. 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol (CAS 16017-63-3)
- Structure : Simplest analog with an unsubstituted phenyl ring.
- Physical Properties : Density 1.281 g/cm³, boiling point 443.6°C, and molecular weight 270.34.
- Applications : Used in pharmaceutical intermediates; the target compound’s bromo and methyl groups may enhance selectivity or potency in biological assays .
c. 2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1-ethanol
- Structure : 4-chloro substituent instead of bromo-methoxy-methyl.
- Safety Data : Classified under GHS guidelines, suggesting moderate toxicity. The bromo group in the target compound may confer higher lipophilicity but similar safety profiles .
Functional Group Variations
a. 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone
- Key Difference: Ethanone (ketone) vs. ethanol (hydroxyl) terminal group.
- Molecular Weight : 457.31 vs. ~385.3.
b. Tetrazolylthio Derivatives (e.g., Compounds 7e–7k)
- Structure : Feature tetrazolylthio and varied sulfonyl substituents (e.g., 4-methoxy, 4-trifluoromethyl).
- Melting Points : Range from 123–167°C, influenced by substituent polarity. The target compound’s melting point is likely >150°C due to its bulky substituents .
- Biological Activity : Demonstrated antiproliferative activity in preliminary assays; the target compound’s bromo and methyl groups may enhance cytotoxicity .
Biological Activity
2-(4-((5-Bromo-2-methoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its interactions with various molecular targets, synthesis, and potential therapeutic applications.
Structural Characteristics
The compound's structure features a piperazine ring , a sulfonyl group , and a bromo-substituted aromatic moiety . These components contribute to its unique reactivity patterns and biological activities. The sulfonyl group is particularly significant as it enhances the reactivity of the piperazine ring, potentially affecting its interaction with biological receptors.
Chemical Structure
| Component | Description |
|---|---|
| Piperazine Ring | A six-membered ring containing two nitrogen atoms, known for its role in drug design. |
| Sulfonyl Group | An electron-withdrawing group that can enhance the compound's binding affinity to targets. |
| Bromo-substituted Aromatic Moiety | Imparts additional electronic properties that may influence biological interactions. |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Neuropharmacological Effects : The compound has been shown to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, making it a candidate for further investigation in oncology.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study highlighted its ability to modulate receptor activity, suggesting potential therapeutic effects in neuropharmacology.
- Another investigation focused on its binding affinities within cellular environments, revealing significant interactions with neurotransmitter receptors and cancer cell lines.
Table of Biological Activities
| Biological Activity | Target | Reference |
|---|---|---|
| Neurotransmitter Modulation | Various receptors | |
| Anticancer Activity | Cancer cell lines | |
| Enzyme Inhibition (AChE) | Acetylcholinesterase |
The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with the sulfonyl and bromo groups. Understanding the synthesis pathway is crucial for optimizing yield and purity for biological testing.
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks for the sulfonyl group (δ ~3.1–3.3 ppm for SO₂-CH₂), piperazine protons (δ ~2.5–3.0 ppm), and aryl bromine (coupling patterns in aromatic regions) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 447.08 for C₁₅H₂₂BrN₂O₄S) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. Advanced Consideration
- X-ray Crystallography : Resolve stereoelectronic effects, such as the conformation of the piperazine ring (chair vs. boat) and sulfonyl group orientation .
- 2D NMR (COSY, HSQC) : Map spin-spin coupling to distinguish overlapping signals in complex mixtures, e.g., differentiating methoxy (-OCH₃) and ethanol (-CH₂OH) groups .
How can researchers address contradictions in reported biological activities of sulfonyl piperazine derivatives?
Basic Research Question
Contradictions often arise from assay variability (e.g., cell lines, incubation times) or impurities in test compounds. Standardize assays using validated protocols (e.g., NIH/NCATS guidelines) and confirm compound purity via HPLC (>98%) before testing .
Q. Advanced Consideration
- Structure-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., replacing bromine with chlorine or varying the methoxy position) to isolate pharmacological drivers .
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., kinases or GPCRs) to explain divergent activities across studies .
What strategies are recommended for designing SAR studies to explore the biological activity of this compound?
Basic Research Question
Q. Advanced Consideration
- Fragment-Based Drug Design : Use the ethanol moiety as a "handle" for prodrug strategies (e.g., esterification to improve bioavailability) .
- High-Throughput Screening (HTS) : Test against panels of kinases or ion channels to identify off-target effects and repurposing opportunities .
What safety protocols should be followed given the lack of toxicological data?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles. For aerosol control, employ fume hoods with ≥100 fpm face velocity .
- Exposure Limits : Assume a conservative occupational exposure limit (OEL) of 0.1 mg/m³, similar to structurally related sulfonamides .
Q. Advanced Consideration
- In Silico Toxicity Prediction : Tools like ProTox-II or Derek Nexus can flag potential mutagenicity or hepatotoxicity based on structural alerts (e.g., sulfonyl groups) .
- Environmental Monitoring : Test for aquatic toxicity using Daphnia magna assays (EC₅₀) to comply with REACH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
